(2R)-2-(4-bromophenyl)-N,N-dimethylpropan-1-amine (2R)-2-(4-bromophenyl)-N,N-dimethylpropan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17377460
InChI: InChI=1S/C11H16BrN/c1-9(8-13(2)3)10-4-6-11(12)7-5-10/h4-7,9H,8H2,1-3H3/t9-/m0/s1
SMILES:
Molecular Formula: C11H16BrN
Molecular Weight: 242.16 g/mol

(2R)-2-(4-bromophenyl)-N,N-dimethylpropan-1-amine

CAS No.:

Cat. No.: VC17377460

Molecular Formula: C11H16BrN

Molecular Weight: 242.16 g/mol

* For research use only. Not for human or veterinary use.

(2R)-2-(4-bromophenyl)-N,N-dimethylpropan-1-amine -

Specification

Molecular Formula C11H16BrN
Molecular Weight 242.16 g/mol
IUPAC Name (2R)-2-(4-bromophenyl)-N,N-dimethylpropan-1-amine
Standard InChI InChI=1S/C11H16BrN/c1-9(8-13(2)3)10-4-6-11(12)7-5-10/h4-7,9H,8H2,1-3H3/t9-/m0/s1
Standard InChI Key XQSVLEPCIIKDAC-VIFPVBQESA-N
Isomeric SMILES C[C@@H](CN(C)C)C1=CC=C(C=C1)Br
Canonical SMILES CC(CN(C)C)C1=CC=C(C=C1)Br

Introduction

Structural Features:

  • The molecule consists of a 4-bromophenyl group, which is an aromatic ring substituted with a bromine atom at the para position.

  • A propan-1-amine backbone with two methyl groups attached to the nitrogen atom, forming a tertiary amine.

  • The stereochemistry at the second carbon atom influences its interaction with biological targets.

Synthesis

The synthesis of (2R)-2-(4-bromophenyl)-N,N-dimethylpropan-1-amine typically involves the following steps:

  • Starting Materials:

    • 4-bromobenzaldehyde or 4-bromoacetophenone as precursors for introducing the bromophenyl group.

    • Dimethylamine for forming the tertiary amine functionality.

    • A chiral catalyst or reagent to ensure the (2R) stereochemistry.

  • Reaction Pathway:

    • A common approach involves reductive amination, where a precursor ketone or aldehyde reacts with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride or borane complexes.

    • Chiral resolution or asymmetric synthesis may be employed to achieve the desired enantiomeric purity.

  • Purification:

    • The product is purified using recrystallization or chromatography techniques to ensure high stereochemical fidelity and purity.

Biological Relevance

The compound's structure suggests potential activity in biological systems due to:

  • Aromatic Substitution: The bromophenyl group may engage in π-stacking interactions with biological targets.

  • Tertiary Amine Functionality: This moiety often plays a role in neurotransmitter analogs or receptor binding.

  • Chirality: The (2R) configuration may influence its binding affinity and selectivity for specific enzymes or receptors.

Potential Applications:

  • Pharmacology: Compounds with similar structures are investigated as ligands for monoamine transporters (e.g., dopamine or serotonin transporters), which are critical in neuropharmacology.

  • Chemical Probes: It may serve as an intermediate for synthesizing more complex molecules used in medicinal chemistry.

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